molecular formula C18H22N2O3S B11175594 2,2-dimethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide

2,2-dimethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide

Cat. No.: B11175594
M. Wt: 346.4 g/mol
InChI Key: GLTOFDNNHPCNOJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide is an organic compound with the molecular formula C18H22N2O3S This compound is characterized by its unique structure, which includes a sulfonamide group attached to a phenyl ring, and a propanamide moiety with two methyl groups at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with aniline to form 4-(4-methylphenyl)sulfonylaniline.

    Amidation Reaction: The sulfonamide intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2,2-dimethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-phenylpropanamide: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

    2,2-dimethyl-N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of a sulfonamide group, leading to different chemical and biological properties.

Uniqueness

2,2-dimethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide is unique due to the presence of both the sulfonamide and propanamide moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2,2-dimethyl-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C18H22N2O3S/c1-13-5-7-15(8-6-13)20-24(22,23)16-11-9-14(10-12-16)19-17(21)18(2,3)4/h5-12,20H,1-4H3,(H,19,21)

InChI Key

GLTOFDNNHPCNOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C

Origin of Product

United States

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